8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The “3,5-Dimethylpyrazolyl” group is a common component in various chemical compounds . It’s a part of the larger family of pyrazoles, which are heterocyclic compounds containing a 5-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione” are not available, compounds with “3,5-Dimethylpyrazolyl” groups can be synthesized through various methods . For example, Potassium Tris (3,5-dimethylpyrazol-1-yl)borohydride can be synthesized by reacting it with other compounds .Molecular Structure Analysis
The molecular structure of compounds with “3,5-Dimethylpyrazolyl” groups can vary widely depending on the other components of the compound . For instance, Potassium Tris (3,5-dimethylpyrazol-1-yl)borohydride has a specific structure with a potassium salt of the anion HB .Chemical Reactions Analysis
The chemical reactions involving “3,5-Dimethylpyrazolyl” compounds can be diverse . For example, the tricarbonyl [Mn(CO)3{HC(pz′)3}][PF6] reacts with a range of P-, N- and C-donor ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dimethylpyrazolyl” compounds can vary . For example, 3,5-Dimethylpyrazole has a boiling point of 218 °C and a melting point of 105-108 °C .科学的研究の応用
Anticancer Properties
The compound has shown promise in the field of oncology due to its cytotoxic activity against various cancer cell lines. Specifically, it has been evaluated against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HEPG-2) cells. The compound exhibited significant cytotoxicity, with an IC50 ranging from 5.00 to 32.52 μM . Additionally, it demonstrated inhibitory activity against protein kinases, including the epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), insulin receptor (IR), and vascular endothelial growth factor receptor (VEGFR). Notably, its potent inhibitory effect on FGFR (IC50 = 5.18 μM) makes it a potential candidate for targeted cancer therapy.
Organic Synthesis
Researchers have synthesized this compound to enhance the cytotoxic activity of the pyrazolo [3,4-d]pyrimidine core. By reacting 4-(1-phenyl-1H-pyrazolo [3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone, they successfully obtained (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo [3,4-d]pyrimidin-4-ylamino)phenyl]methanone. This compound’s potential as an anticancer agent was explored, highlighting its cytotoxic effects and kinase inhibitory properties .
Ligand Design
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation processes involving pyrazoles and poly(bromomethyl). These ligands hold promise in coordination chemistry and catalysis .
Oxime Ether Derivatives
In another study, researchers designed and synthesized 12 new 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives. These compounds were investigated for their cytotoxic effects, potentially contributing to drug development .
Biological and Pharmacological Properties
Pyrazolo [3,4-d]pyrimidine derivatives, including our compound of interest, exhibit diverse biological and pharmacological properties. Their anticancer effects have been extensively studied, with mechanisms involving cyclin-dependent kinase (CDK) inhibition, glycogen synthase kinase (GSK) inhibition, EGFR inhibition, and dual src/Ab1 kinase inhibition. These compounds represent a promising avenue for cancer treatment .
Safety Evaluation in Medical Device Packaging
While not directly related to scientific research, it’s worth noting that the compound’s biocompatibility has been evaluated in medical device packaging materials. Regulatory bodies require compatibility assessments to ensure that packaging materials do not negatively impact the physical, chemical, or biological properties of medical devices. ASTM F2475-20 provides guidelines for such evaluations .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-6-19-10-11(17(4)14(22)18(5)12(10)21)15-13(19)20-9(3)7-8(2)16-20/h7H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTOYAZLGNHYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。